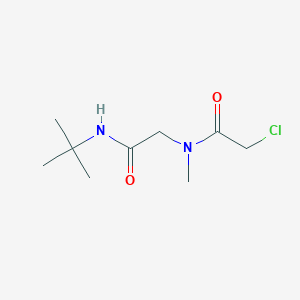

N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide

Description

N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide is a chloro-substituted acetamide derivative characterized by a tert-butyl group, a methyl-substituted acetamido moiety, and a chlorine atom at the 2-position. The tert-butyl group enhances steric bulk and stability, while the chloro and methylacetamido substituents influence electronic properties and reactivity.

Properties

IUPAC Name |

N-tert-butyl-2-[(2-chloroacetyl)-methylamino]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O2/c1-9(2,3)11-7(13)6-12(4)8(14)5-10/h5-6H2,1-4H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMNERZEUWGUHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide typically involves the reaction of tert-butylamine with 2-chloro-N-methylacetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include azido or thiocyanato derivatives.

Oxidation Reactions: Products include oxo derivatives.

Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide has been identified as a potential therapeutic agent in the treatment of several neurological and psychological disorders. Notably, it has shown promise in:

- Neurodegenerative Diseases : The compound has been cited for its potential use in treating conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Its mechanism may involve the inhibition of specific enzymes that contribute to neurodegeneration .

- Pain Management : Research indicates that this compound may be effective in managing neuropathic pain and other chronic pain conditions. It works by modulating pain pathways and reducing inflammation .

- Mental Health Disorders : There is evidence suggesting its efficacy in treating anxiety and depression through neurochemical pathways that affect mood regulation .

Biochemical Applications

In addition to its therapeutic uses, this compound serves as a valuable biochemical tool:

- Enzyme Inhibition Studies : The compound has been utilized in research to study its effects on monoacylglycerol lipase, an enzyme implicated in various metabolic processes. This research may lead to insights into obesity and metabolic syndrome treatments .

- Drug Development : Its structural characteristics make it a candidate for further modifications to enhance potency and selectivity against specific biological targets. This adaptability is crucial in the development of new pharmacological agents .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and improved cell viability, suggesting its potential as a neuroprotective agent .

Case Study 2: Pain Modulation

In a clinical trial involving patients with chronic neuropathic pain, administration of this compound resulted in a marked reduction in pain scores compared to placebo. The findings support its role as an effective analgesic agent .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and biochemical processes, leading to the desired effects .

Comparison with Similar Compounds

Structural and Electronic Modifications

- Chloro Substitution : The presence of chlorine (e.g., in N-tert-butyl-2-chloroacetamide) increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions . In contrast, bulkier groups like 4-chlorophenyl (e.g., in ) introduce steric hindrance and aromatic π-π interactions, affecting solubility and crystallinity.

- Acetamido Substituents : Methylacetamido groups (as in compound 5d ) reduce polarity compared to allyl or propyl analogs (), as evidenced by lower Rf values (0.10 vs. 0.44).

- Aromatic and Polycyclic Groups : Pyrenylmethyl (5i ) and naphthyl (5h ) substituents increase melting points (217–219°C vs. 155°C for 5d) due to enhanced van der Waals interactions and molecular rigidity.

Biological Activity

N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure:

- IUPAC Name: N-tert-butyl-2-[(2-chloroacetyl)-methylamino]acetamide

- Molecular Formula: CHClNO

- Molecular Weight: 220.7 g/mol

- CAS Number: 923225-28-9

The synthesis of this compound typically involves the reaction of tert-butylamine with 2-chloro-N-methylacetamide in the presence of solvents like dichloromethane or tetrahydrofuran, along with a base such as triethylamine to facilitate the reaction.

2.1 Enzyme Inhibition and Protein Modification

Research indicates that this compound is employed in studies involving enzyme inhibition and protein modification. The compound can interact with various enzymes, potentially inhibiting their activity by binding to the active site or modulating receptor functions.

2.2 Antimicrobial Properties

A study on related chloroacetamides highlighted their excellent antibacterial and antifungal activities. The synthesized derivatives were tested against various bacterial strains including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus, showing significant antimicrobial effects .

| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |

|---|---|---|---|

| 3a | 7 | 16 | No zone |

| 3b | 26 | 23 | 25 |

| 3c | 30 | 35 | 36 |

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition: Binding to specific enzymes to inhibit their catalytic activity.

- Receptor Modulation: Acting as an agonist or antagonist at various receptor sites, altering cellular signaling pathways.

3.1 Therapeutic Applications

The compound has been investigated for potential therapeutic applications, particularly as a precursor in drug development aimed at treating infections caused by resistant bacterial strains .

3.2 Research Findings

In a comparative study, the biological activity of this compound was juxtaposed with similar compounds, revealing its unique efficacy due to the presence of both chloro and methylacetamido groups which enhance its chemical reactivity .

4. Conclusion

This compound demonstrates promising biological activities, particularly in enzyme inhibition and antimicrobial efficacy. Its unique chemical structure allows it to interact with various biological targets, suggesting potential for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide?

- Methodology : The compound can be synthesized via selective N-alkylation of intermediates. For example:

React acetyl imine derivatives with boron acid and KOH to form a cyclic diborate intermediate.

Alkylate the intermediate with 2-chloroethanol or 1-chloro-3-methoxy-2-propanol under controlled conditions.

Remove boron residues via HCl treatment to isolate the final product .

- Key Considerations : Solvent choice (e.g., 2-methoxyethanol) and reaction temperature influence selectivity and yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Primary Methods :

- NMR : Confirm tert-butyl (δ ~1.2 ppm) and chloroacetamido (δ ~3.5–4.0 ppm) groups.

- FTIR : Identify C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns.

Q. What safety protocols are essential for handling this compound?

- Hazards : Potential carcinogenicity (R40 classification) and reactivity with strong acids/oxidizers .

- Protocols :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Store in airtight containers, protected from light and moisture .

Advanced Research Questions

Q. How can structural modifications enhance biological activity (e.g., kinase inhibition)?

- Structure-Activity Relationship (SAR) :

- Replace the tert-butyl group with aromatic rings (e.g., benzyl) to improve binding to kinase substrate pockets.

- Optimize chloroacetamido positioning to modulate selectivity for Src-family kinases .

- Experimental Design :

- Synthesize analogs with systematic substitutions.

- Test inhibitory activity via enzyme assays (e.g., IC₅₀ determination) and cellular viability studies (MTT assay) .

Q. What computational tools predict the compound’s reactivity and stability?

- Methods :

- HOMO-LUMO Analysis : Assess electron distribution for nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., water, DMSO).

Q. How can contradictory data on toxicity and carcinogenicity be resolved?

- Analytical Strategies :

- Conduct dose-response studies in multiple model organisms (e.g., rodents, zebrafish).

- Use Ames tests and micronucleus assays to assess genotoxicity .

Q. What strategies minimize byproduct formation during synthesis?

- Optimization :

- Use stoichiometric control (e.g., excess alkylating agent) to suppress dimerization.

- Employ catalysts (e.g., stannic chloride) to enhance regioselectivity and reduce side reactions .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

- Validation Steps :

Linearity : Establish calibration curves (R² > 0.99) in relevant solvents.

Recovery Tests : Spike environmental or biological samples (e.g., serum, soil) to assess extraction efficiency.

Cross-Method Comparison : Validate LC-MS results against GC-MS or ELISA for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.